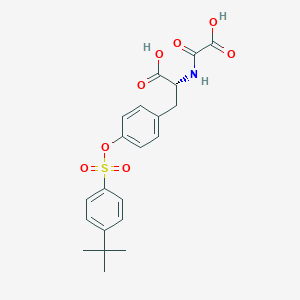
(R)-3-(4-(4-tert-butylphenylsulfonyloxy)phenyl)-2-(carboxyformamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-oxalyl-D-tyrosine derivative 8 is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its role as a selective inhibitor of the JMJD2 subfamily of histone demethylases, which are enzymes involved in the regulation of gene expression through the removal of methyl groups from histone proteins . This compound has shown potential in various scientific research applications, particularly in the study of epigenetic modifications and their implications in diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxalyl-D-tyrosine derivative 8 involves the reaction of D-tyrosine with oxalyl chloride under controlled conditions. The process typically includes the following steps:
Activation of D-tyrosine: D-tyrosine is first activated by reacting it with a suitable activating agent such as oxalyl chloride.
Formation of N-oxalyl-D-tyrosine: The activated D-tyrosine is then reacted with oxalyl chloride to form N-oxalyl-D-tyrosine.
Derivatization: The N-oxalyl-D-tyrosine is further derivatized to obtain N-oxalyl-D-tyrosine derivative 8.
Industrial Production Methods
Industrial production of N-oxalyl-D-tyrosine derivative 8 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-oxalyl-D-tyrosine derivative 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions can be performed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-oxalyl-D-tyrosine derivative 8 has a wide range of scientific research applications, including:
Epigenetic Studies: It is used to study the role of histone demethylases in gene regulation and epigenetic modifications.
Cancer Research: The compound has shown potential in inhibiting the growth of cancer cells by targeting specific histone demethylases implicated in cancer progression.
Drug Development: It serves as a lead compound for the development of new drugs targeting epigenetic enzymes.
Biological Research: The compound is used in various biological assays to understand its effects on cellular processes and gene expression.
Mechanism of Action
N-oxalyl-D-tyrosine derivative 8 exerts its effects by inhibiting the activity of the JMJD2 subfamily of histone demethylases. These enzymes are responsible for the removal of methyl groups from specific lysine residues on histone proteins, which in turn regulates gene expression. By inhibiting these enzymes, N-oxalyl-D-tyrosine derivative 8 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior . The molecular targets of this compound include the active sites of JMJD2 enzymes, where it binds and prevents the demethylation process .
Comparison with Similar Compounds
Similar Compounds
N-oxalyl-D-cysteine: Another N-oxalyl amino acid derivative that inhibits histone demethylases but with different specificity and potency.
N-oxalylglycine: A known inhibitor of 2-oxoglutarate-dependent oxygenases, including histone demethylases.
Uniqueness
N-oxalyl-D-tyrosine derivative 8 is unique due to its high selectivity for the JMJD2 subfamily of histone demethylases. This selectivity makes it a valuable tool for studying the specific roles of these enzymes in various biological processes and diseases . Additionally, its ability to modulate gene expression through epigenetic mechanisms sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H23NO8S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2R)-3-[4-(4-tert-butylphenyl)sulfonyloxyphenyl]-2-(oxaloamino)propanoic acid |
InChI |
InChI=1S/C21H23NO8S/c1-21(2,3)14-6-10-16(11-7-14)31(28,29)30-15-8-4-13(5-9-15)12-17(19(24)25)22-18(23)20(26)27/h4-11,17H,12H2,1-3H3,(H,22,23)(H,24,25)(H,26,27)/t17-/m1/s1 |
InChI Key |
GZIYVGKVNVGZAL-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















